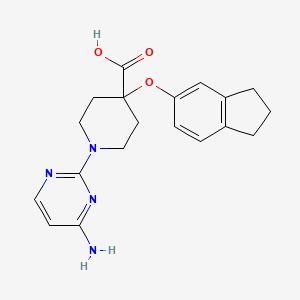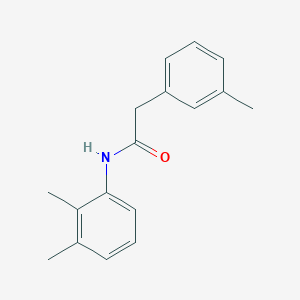![molecular formula C15H22N2O3 B5291193 N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide, commonly known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool for studying the brain and its functions cannot be ignored.
Wirkmechanismus
25B-NBOMe acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist such as LSD. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of 25B-NBOMe is not fully understood, but it is thought to alter the activity of neurons in the brain, leading to the psychedelic effects observed.
Biochemical and physiological effects:
The biochemical and physiological effects of 25B-NBOMe are similar to those of other psychedelics such as LSD and psilocybin. It can cause alterations in perception, mood, and thought processes. It can also induce visual and auditory hallucinations, as well as synesthesia, where the senses are crossed and one may experience sounds as colors or vice versa. The effects of 25B-NBOMe can last up to 12 hours, and it is important to note that the drug has a high potential for abuse and can be dangerous if taken in excessive amounts.
Vorteile Und Einschränkungen Für Laborexperimente
25B-NBOMe has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in pure form. It is also highly selective for the 5-HT2A receptor, making it a useful tool for studying this receptor. However, there are also limitations to its use. It is a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes. It also has a high potential for abuse, which can lead to ethical concerns when using it in research studies.
Zukünftige Richtungen
There are several future directions for research on 25B-NBOMe. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research is its effects on the brain and its functions, particularly in relation to the 5-HT2A receptor. Additionally, more research is needed to understand the long-term effects of 25B-NBOMe on the brain and its potential for addiction. Overall, 25B-NBOMe has the potential to be a valuable research tool in the study of the brain and its functions, but it is important to proceed with caution and consider the ethical implications of its use.
Synthesemethoden
The synthesis of 25B-NBOMe involves the reaction of 2-(4-morpholinyl)phenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methoxyamine hydrochloride to form the final product. The synthesis is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
25B-NBOMe has been used as a research tool for studying the brain and its functions. It has been shown to bind selectively to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as schizophrenia and depression. By studying the effects of 25B-NBOMe on this receptor, researchers can gain a better understanding of these disorders and develop new treatments.
Eigenschaften
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-15(18)16-13-11-12(19-2)5-6-14(13)17-7-9-20-10-8-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDDNEMVCYOEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)


![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)

![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)

![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)